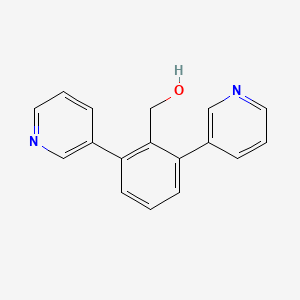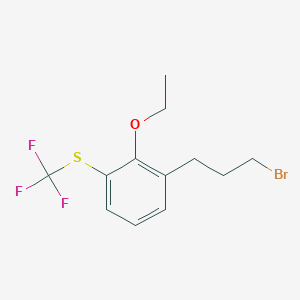
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features both amino and mercapto functional groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol.
Chlorination: The phenolic group is chlorinated using thionyl chloride or phosphorus pentachloride to form 5-amino-2-mercaptophenyl chloride.
Alkylation: The chlorinated intermediate is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its functional groups:
Molecular Targets: The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or by acting as a substrate analog.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and amino functionalities but has a different ring structure.
3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one: A positional isomer with similar functional groups but different spatial arrangement.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2 |
InChI Key |
DYLQVWPJNHQVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)CCl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
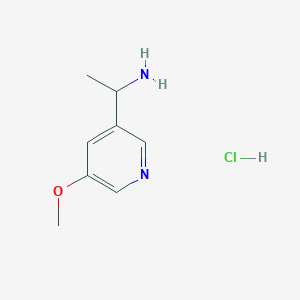

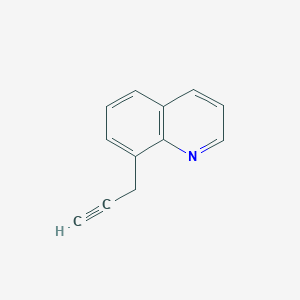
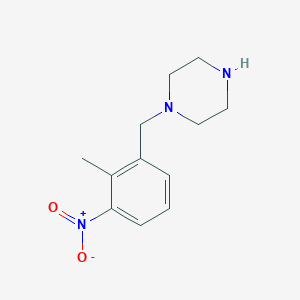
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
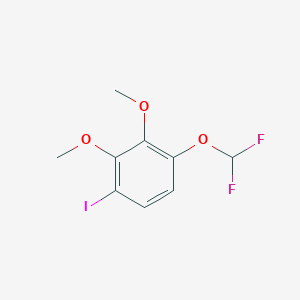

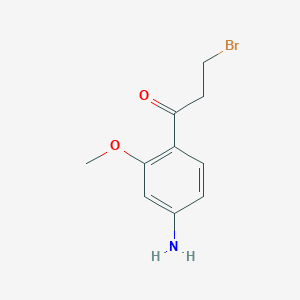
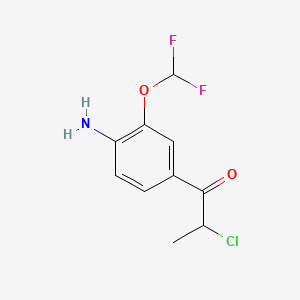
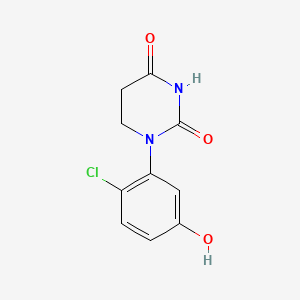
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
